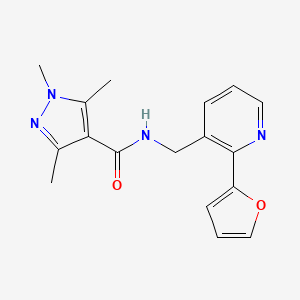

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic carboxamide derivative featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The carboxamide moiety is linked to a (2-(furan-2-yl)pyridin-3-yl)methyl group, combining aromatic (pyridine, furan) and heterocyclic (pyrazole) systems.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-11-15(12(2)21(3)20-11)17(22)19-10-13-6-4-8-18-16(13)14-7-5-9-23-14/h4-9H,10H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBYVFXAKWWHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic synthesis. One common approach is the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-ylmethylene amines . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide exhibits several significant biological activities:

Anticancer Activity

The compound has shown promising anticancer properties against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| A549 | 12.5 |

| MCF7 | 10.0 |

These findings suggest that the compound could be developed as a potential therapeutic agent for cancer treatment.

Anti-inflammatory Effects

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines. Its anti-inflammatory effects are crucial for developing treatments for chronic inflammatory diseases.

| Test | Result (%) |

|---|---|

| HRBC Stabilization | 85.0 - 95.0 |

This stabilization indicates potential benefits in managing inflammatory conditions.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. Preliminary studies suggest that it may inhibit bacterial DNA gyrase B, an essential enzyme for bacterial replication.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

These results indicate its potential as a broad-spectrum antimicrobial agent.

Analgesic Activity

Similar compounds have demonstrated analgesic effects in preclinical models through the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in pain pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide alongside other derivatives:

- Antibacterial Efficacy : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Screening : Tested against multiple cancer cell lines (e.g., HeLa, A549), it showed IC50 values indicating potent cytotoxicity.

- In Vivo Studies : Preliminary animal studies indicated a reduction in tumor size and inflammatory markers upon treatment with the compound.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyridine/Thiadiazole Carboxamide Series ()

Compounds described in are 1,3,4-thiadiazole-2-carboxamides with pyridinyl substituents (e.g., 18j–18o). Key differences from the target compound include:

- Core Heterocycle: The target compound uses a pyrazole ring, whereas analogs in feature a 1,3,4-thiadiazole ring.

- Substituent Effects : The target compound’s (2-furyl)pyridin-3-ylmethyl group introduces a fused aromatic system with oxygen-containing furan, contrasting with the simpler pyridinyl or substituted phenyl groups in analogs. For example:

Table 1: Physical Properties of Selected Thiadiazole Carboxamides ()

| Compound ID | Substituent | Melting Point (°C) | Notable Features |

|---|---|---|---|

| 18j | 3,5-Dimethoxyphenyl | 179–180 | Electron-donating methoxy groups |

| 18k | Pyridin-2-yl | 190–192 | Dual pyridine motifs |

| 18o | 4-Fluorophenyl | 200–202 | Fluorine-enhanced polarity |

Comparison with Pyrazolo-Pyrimidine/Coumarin Derivatives ()

describes complex molecules like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53). Key contrasts include:

- Molecular Complexity : Example 53 incorporates fused pyrazolo-pyrimidine and chromen-4-one systems, resulting in a higher molecular weight (589.1 g/mol) compared to the target compound. Such complexity often correlates with enhanced target specificity but may reduce bioavailability .

- Fluorination: Example 53 contains two fluorine atoms, which can enhance binding affinity through electronegative interactions and metabolic stability.

Table 2: Key Features of Patent Compound ()

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Notable Substituents |

|---|---|---|---|

| Example 53 | 589.1 | 175–178 | Fluorine, chromen-4-one, isopropyl |

Critical Analysis of Substituent Impact

- Pyrazole vs.

- Aromatic Substituents : The furan-pyridine hybrid in the target compound may confer unique π-stacking interactions compared to simpler phenyl/pyridinyl groups in .

- Fluorine vs. Furan : Fluorinated analogs () prioritize metabolic stability, while furan-containing systems (target) may prioritize synthetic accessibility and cost-effectiveness.

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in various therapeutic areas, including oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is C₁₉H₁₆N₂O₄, with a molecular weight of approximately 336.347 g/mol. The structure features a furan ring and a pyridine moiety, which are known to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₂O₄ |

| Molecular Weight | 336.347 g/mol |

| Purity | ≥ 95% |

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that compounds with similar scaffolds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as Ki67 and cyclin D1 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess activity against a range of bacterial and fungal strains. In vitro studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may exhibit similar effects .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, some derivatives have shown up to 85% inhibition of TNF-alpha at specific concentrations . This suggests that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may serve as a candidate for developing new anti-inflammatory agents.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Anticancer Study : A study demonstrated that a series of pyrazole derivatives exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Screening : In another investigation, a related compound was tested against multiple bacterial strains and showed significant inhibition comparable to standard antibiotics like ampicillin .

- Anti-inflammatory Research : A recent study highlighted the anti-inflammatory effects of pyrazole derivatives in carrageenan-induced edema models in rats, showing a reduction in paw swelling comparable to indomethacin .

Q & A

Q. What are the standard synthetic routes for preparing N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting a pyrazole-carboxamide precursor with a substituted pyridinylmethyl halide. For example, in analogous syntheses, K₂CO₃ in DMF is used to deprotonate intermediates and facilitate alkylation or acylation reactions under mild conditions (room temperature to 90°C) . Key steps include purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by IR and ¹H-NMR to confirm regiochemistry .

Q. How is structural characterization performed for this compound?

Infrared (IR) spectroscopy identifies functional groups like amide C=O (~1650–1680 cm⁻¹) and pyrazole/pyridine C=N (~1580–1600 cm⁻¹). ¹H-NMR is critical for confirming substitution patterns:

Q. What solvents and conditions are optimal for its solubility and stability?

The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited solubility in water. Stability studies recommend storage at –20°C under inert atmospheres to prevent hydrolysis of the amide bond or oxidation of the furan ring .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity during pyrazole substitution is influenced by steric and electronic factors. For example, methyl groups at the 1,3,5-positions direct electrophiles to the 4-position. Computational modeling (DFT) predicts charge distribution to guide synthetic design, while temperature control (e.g., 0–5°C for kinetically controlled reactions) minimizes side products .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values or binding affinities may arise from assay conditions (e.g., buffer pH, DMSO concentration). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional activity). Cross-referencing with structural analogs (e.g., furan-to-thiophene substitutions) clarifies structure-activity relationships (SAR) .

Q. How is molecular docking used to predict target interactions?

Docking studies (e.g., AutoDock Vina) model the compound’s binding to targets like kinase domains. Key steps:

- Prepare the ligand (protonation states, tautomer selection).

- Define binding pockets using X-ray crystallography data (PDB).

- Score poses using force fields (AMBER) and validate via MD simulations. Focus on hydrogen bonds between the carboxamide and catalytic lysine residues, and π-π stacking between the furan/pyridine and hydrophobic pockets .

Q. What analytical methods differentiate regioisomers or byproducts?

LC-MS with a C18 column resolves regioisomers via retention time differences. ¹³C-NMR distinguishes substitution patterns (e.g., carbonyl carbons at δ 165–170 ppm for amides vs. δ 175–180 ppm for esters). X-ray crystallography provides definitive proof of regiochemistry but requires high-purity crystals .

Q. How can synthetic yields be improved for scale-up?

Optimize stoichiometry (1.1–1.2 equiv. of alkylating agents) and use phase-transfer catalysts (e.g., TBAB) for biphasic reactions. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 100°C vs. 24 hours conventionally) while maintaining yields >75% .

Methodological Notes

- Data Reproducibility : Report reaction conditions (e.g., solvent purity, humidity) to mitigate batch variability .

- Safety : Handle chloroacetyl chloride (used in analogs) in fume hoods due to lachrymatory effects .

- Ethical Sourcing : Avoid commercial vendors flagged as unreliable (e.g., BenchChem) and prioritize peer-reviewed syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.